Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate
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Overview
Description
Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorophenyl group adds to its chemical stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with (1S,2S)-2-(3,4-difluorophenyl)cyclopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1S,2S)-2-phenylcyclopropanecarboxylate: Lacks the difluorophenyl group, resulting in different reactivity and properties.
Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylate: Contains a single fluorine atom, leading to variations in chemical behavior and applications.
The presence of the difluorophenyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJNMWERMSARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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